molecular formula C7H6FNO3 B104144 4-Fluoro-3-nitrobenzyl alcohol CAS No. 20274-69-5

4-Fluoro-3-nitrobenzyl alcohol

Cat. No. B104144
CAS RN: 20274-69-5
M. Wt: 171.13 g/mol
InChI Key: MKWJZTFMDWSRIH-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzyl alcohol is a chemical compound with the molecular formula C7H6FNO3 . It has an average mass of 171.126 Da and a monoisotopic mass of 171.033173 Da .


Synthesis Analysis

4-Fluoro-3-nitrobenzyl alcohol can be prepared from the reaction between borane (in THF) and 4-fluoro-3-nitrobenzoic acid (in THF) at 0°C . It may also be used in the synthesis of 4-fluoro-3-nitrobenzyl chloride .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-nitrobenzyl alcohol consists of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

4-Fluoro-3-nitrobenzyl alcohol has a density of 1.4±0.1 g/cm3, a boiling point of 333.7±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.9±3.0 kJ/mol and a flash point of 155.6±23.7 °C . The index of refraction is 1.572, and it has a molar refractivity of 39.2±0.3 cm3 .

Scientific Research Applications

Synthesis of 4-Fluoro-3-nitrobenzyl Chloride

4-Fluoro-3-nitrobenzyl alcohol can be used in the synthesis of 4-fluoro-3-nitrobenzyl chloride . This compound can be further used in various organic synthesis reactions, serving as a key intermediate in the production of a wide range of chemical compounds.

Fluorinated Building Blocks

This compound is part of the fluorinated building blocks . Fluorinated compounds are of significant interest in the field of medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability. They are often used in the design of new drugs.

Preparation from Borane and 4-fluoro-3-nitrobenzoic Acid

The compound can be prepared from the reaction between borane (in THF) and 4-fluoro-3-nitrobenzoic acid (in THF) at 0°C . This method provides a straightforward and efficient route for the synthesis of 4-Fluoro-3-nitrobenzyl alcohol.

Pharmaceutical Intermediate

4-Fluoro-3-nitrobenzyl alcohol is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.

Synthetic and Fine Chemical Intermediate

In addition to its role in pharmaceuticals, this compound is also used as an intermediate in the synthesis of synthetic and fine chemicals . These chemicals have a wide range of applications, including materials science, agrochemicals, and more.

Safety And Hazards

4-Fluoro-3-nitrobenzyl alcohol is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

(4-fluoro-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWJZTFMDWSRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400189
Record name 4-Fluoro-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitrobenzyl alcohol

CAS RN

20274-69-5
Record name 4-Fluoro-3-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrobenzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium borohydride (1.36 g, 35.95 mmol) was added to a solution of 4-fluoro-3-nitrobenzaldehyde (2.0 g, 11.83 mmol) in methanol (15 mL) and water (3.0 mL), and the mixture was stirred at room temperature for 3 hours. Water was then added to the reaction mixture, and extraction was performed with ethyl acetate. The organic extract was washed with saturated saline and dried over magnesium sulfate, and then concentrated under reduced pressure to yield the title compound (2.10 g, 95%) as a pale red oil.
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

4-Fluoro-3-nitro-benzoic acid (185 mg, 1 mmol) was dissolved in THF (2 ml) and cooled to 0° C. under a nitrogen atmosphere. A Borane/THF solution (2 ml of a 1M solution, 2 mmol) was added dropwise, and the reaction mixture was heated to reflux for 1 h. The reaction was judged complete and quenched with 3N HCl (0.5 ml) and the solvent was removed under vacuum. The reaction mixture was partitioned between ethyl acetate and a sodium carbonate solution. The organic layer was washed with carbonate two additional times, and then it was washed with brine. It was dried over MgSO4, and the solvent was removed to yield the title product (160 mg (95%), 0.94 mmol). 1H NMR (DMSO-d6): δ=8.10 (s, 1H), 7.62 (d, J=7.3 Hz, 1H), 7.32 (d, J=7.3 Hz, 1H), 4.82 (d, J=4.5 Hz, 2H).
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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